molecular formula C7H7NO2 B12867815 4-acetyl-1H-pyrrole-3-carbaldehyde CAS No. 24445-11-2

4-acetyl-1H-pyrrole-3-carbaldehyde

Katalognummer: B12867815
CAS-Nummer: 24445-11-2
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: ORUDJQBGSUIFRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features both an acetyl group and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1H-pyrrole-3-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method includes the acylation of pyrrole derivatives followed by formylation. For instance, the Vilsmeier-Haack reaction can be employed to introduce the formyl group at the 3-position of the pyrrole ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Continuous flow chemistry and green chemistry principles are often applied to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Acetyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-acetyl-1H-pyrrole-3-carbaldehyde is largely dependent on its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of biomolecules. These interactions can affect various molecular pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Acetyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

24445-11-2

Molekularformel

C7H7NO2

Molekulargewicht

137.14 g/mol

IUPAC-Name

4-acetyl-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3

InChI-Schlüssel

ORUDJQBGSUIFRQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.